molecular formula C15H15N3O2 B5851868 N'-[(3,5-dimethylbenzoyl)oxy]-3-pyridinecarboximidamide

N'-[(3,5-dimethylbenzoyl)oxy]-3-pyridinecarboximidamide

Cat. No. B5851868
M. Wt: 269.30 g/mol
InChI Key: PAEAWIGKDAFTPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(3,5-dimethylbenzoyl)oxy]-3-pyridinecarboximidamide, also known as DMPI, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DMPI is an organic molecule that belongs to the class of pyridinecarboximidamides and has a molecular weight of 308.36 g/mol.

Mechanism of Action

The mechanism of action of N'-[(3,5-dimethylbenzoyl)oxy]-3-pyridinecarboximidamide is not fully understood. However, it has been proposed that N'-[(3,5-dimethylbenzoyl)oxy]-3-pyridinecarboximidamide acts as a reactive oxygen species (ROS) scavenger and inhibits the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. N'-[(3,5-dimethylbenzoyl)oxy]-3-pyridinecarboximidamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation.
Biochemical and Physiological Effects
N'-[(3,5-dimethylbenzoyl)oxy]-3-pyridinecarboximidamide has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that N'-[(3,5-dimethylbenzoyl)oxy]-3-pyridinecarboximidamide can inhibit the proliferation of cancer cells and induce apoptosis, a process of programmed cell death. N'-[(3,5-dimethylbenzoyl)oxy]-3-pyridinecarboximidamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). In addition, N'-[(3,5-dimethylbenzoyl)oxy]-3-pyridinecarboximidamide has been shown to have antioxidant effects by scavenging ROS and reducing oxidative stress.

Advantages and Limitations for Lab Experiments

N'-[(3,5-dimethylbenzoyl)oxy]-3-pyridinecarboximidamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has been extensively studied for its potential applications in scientific research, and its mechanism of action is well understood. However, N'-[(3,5-dimethylbenzoyl)oxy]-3-pyridinecarboximidamide also has some limitations. It has low solubility in water, which can limit its use in some experiments. In addition, N'-[(3,5-dimethylbenzoyl)oxy]-3-pyridinecarboximidamide has not been extensively studied in vivo, and its safety and toxicity profile are not well understood.

Future Directions

There are several future directions for the study of N'-[(3,5-dimethylbenzoyl)oxy]-3-pyridinecarboximidamide. One potential area of research is the development of N'-[(3,5-dimethylbenzoyl)oxy]-3-pyridinecarboximidamide analogs with improved solubility and bioavailability. Another area of research is the investigation of the safety and toxicity profile of N'-[(3,5-dimethylbenzoyl)oxy]-3-pyridinecarboximidamide in vivo. In addition, N'-[(3,5-dimethylbenzoyl)oxy]-3-pyridinecarboximidamide could be further studied for its potential applications in the treatment of cancer, inflammation, and oxidative stress-related diseases. Finally, N'-[(3,5-dimethylbenzoyl)oxy]-3-pyridinecarboximidamide could be used as a tool compound to investigate the role of pyridinecarboximidamides in various biological processes.

Synthesis Methods

N'-[(3,5-dimethylbenzoyl)oxy]-3-pyridinecarboximidamide can be synthesized by the reaction of 3-pyridinecarboximidamide with 3,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction yields N'-[(3,5-dimethylbenzoyl)oxy]-3-pyridinecarboximidamide as a white crystalline solid with a purity of over 95%. The synthesis method is relatively simple and can be easily scaled up for large-scale production.

Scientific Research Applications

N'-[(3,5-dimethylbenzoyl)oxy]-3-pyridinecarboximidamide has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. N'-[(3,5-dimethylbenzoyl)oxy]-3-pyridinecarboximidamide has been used as a tool compound to investigate the role of pyridinecarboximidamides in various biological processes. It has also been used as a starting material for the synthesis of other biologically active compounds.

properties

IUPAC Name

[(Z)-[amino(pyridin-3-yl)methylidene]amino] 3,5-dimethylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-10-6-11(2)8-13(7-10)15(19)20-18-14(16)12-4-3-5-17-9-12/h3-9H,1-2H3,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAEAWIGKDAFTPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)ON=C(C2=CN=CC=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)C(=O)O/N=C(/C2=CN=CC=C2)\N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-{[(3,5-dimethylphenyl)carbonyl]oxy}pyridine-3-carboximidamide

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